The compound “4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol” is a small molecule that belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines. These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups.
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a pyrazolo ring, and a triazolo ring. The molecular formula is C16H15N7O2, and the molecular weight is 337.336.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.336 and a chemical formula of C16H15N7O2. The compound is non-polymeric.
Mechanism of Action
4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol functions as a competitive antagonist at the adenosine A2A receptor. [] This means it binds to the receptor without activating it, thus preventing the endogenous ligand, adenosine, from exerting its effects. []
Applications
Investigating the role of adenosine A2A receptors in the central nervous system: Studies have used 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol to explore the involvement of adenosine A2A receptors in processes like synaptic transmission, [] neuroprotection during ischemic events, [] and the regulation of neurotransmitter release. [, ]
Studying ghrelin release mechanisms: Researchers have used this compound to understand how adenosine signaling, specifically through A2A receptors, influences the release of the hunger hormone ghrelin from the stomach. []
Exploring adenosine receptor interactions: Research has focused on utilizing 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol to investigate the potential for heteromeric association between A2A receptors with other adenosine receptor subtypes, like A1 and A2B, and their implications for receptor pharmacology. []
Related Compounds
1. PreladenantCompound Description: Preladenant, chemically known as 2-(furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, is a potent and selective adenosine A2A receptor antagonist. [] It has been investigated in clinical trials for the treatment of Parkinson’s disease. []Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol, differing primarily in the substituent at the 5-amino group. Preladenant features a 2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl group, while the target compound possesses a 3-(4-hydroxyphenyl)propyl substituent. Both compounds are designed to target the adenosine A2A receptor, highlighting the importance of this specific scaffold for biological activity.
2. [¹⁸F]MNI-444Compound Description: [¹⁸F]MNI-444, chemically identified as 7-(2-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, is a positron emission tomography (PET) radiotracer specifically designed for mapping A2A receptors in the brain. [] Relevance: This compound shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol. Notably, both compounds incorporate a furan-2-yl group at the 2-position and an ethylpiperazine moiety at the 5-amino group. This structural similarity underscores the significance of these specific substituents for binding to A2A receptors.
3. [¹²³I]MNI-420Compound Description: [¹²³I]MNI-420, chemically known as 7-(2-(4-(2-fluoro-4-[¹²³I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine, is a single-photon emission computed tomography (SPECT) radiopharmaceutical utilized for mapping A2A receptors in the brain. [] Relevance: This compound exhibits a high degree of structural similarity to 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol. Both share the key structural elements of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, the furan-2-yl substituent at the 2-position, and the ethylpiperazine moiety at the 5-amino group. The primary difference lies in the presence of a fluorine atom and a radioactive iodine atom on the phenyl ring of the ethylpiperazine substituent in [¹²³I]MNI-420. This close structural resemblance emphasizes the importance of these core features for A2A receptor binding.
4. SCH 58261Compound Description: SCH 58261, chemically known as 2-(2-furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, acts as a potent and selective adenosine A2A receptor antagonist. [, , , , , ]Relevance: SCH 58261 shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure and the 2-furanyl substituent with 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol. They differ in the substituent at the 5-amino group, with SCH 58261 having a 2-phenylethyl group. The shared structural motifs and their common classification as adenosine A2A receptor antagonists suggest a structure-activity relationship between these compounds.
5. ZM241385Compound Description: ZM241385, chemically identified as 4-(2-[7-amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl)phenol, is a potent and selective antagonist of the adenosine A2A receptor. [, , , ] Relevance: ZM241385 shares a similar structure to 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol, both featuring a furan-2-yl group and an aminoethylphenol substituent. Despite differences in the core heterocyclic system, their similar structures and shared target (adenosine A2A receptor) suggest they might exert their effects through comparable mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine is an inhibitor of fusion protein interaction of menin-mixed lineage leukemia (menin-MLL). Menin-MLL inhibitors downregulate the expression of target genes required for MLL fusion protein oncogenic activity and thus effectively reverse MLL fusion protein-mediated leukemic transformation.